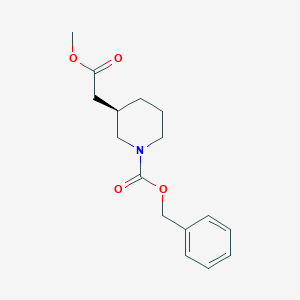
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, also known as BMOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMOP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Scientific Research Applications
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in the study of pain management and has been shown to have analgesic effects.
Mechanism Of Action
The mechanism of action of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves the modulation of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to inhibit the reuptake of norepinephrine, which can lead to increased alertness and attention.
Biochemical And Physiological Effects
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, which can reduce inflammation. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce pain by inhibiting the activity of pain receptors in the brain.
Advantages And Limitations For Lab Experiments
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in water. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is also relatively easy to synthesize using the Mannich reaction. However, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the use of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in scientific research. One potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Another potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of chronic pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have analgesic effects and may be effective in the treatment of chronic pain conditions. Additionally, the development of new synthesis methods for (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate may lead to increased availability and lower costs.
Synthesis Methods
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been synthesized using various methods, including the Stork-Eschenmoser fragmentation reaction, the Doebner-Miller reaction, and the Mannich reaction. The Stork-Eschenmoser fragmentation reaction involves the conversion of a ketone into an ester using an α-haloester. The Doebner-Miller reaction involves the condensation of an aldehyde with an ethyl cyanoacetate. The Mannich reaction involves the condensation of an aldehyde with a primary or secondary amine and formaldehyde. Among these methods, the Mannich reaction has been the most widely used for the synthesis of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
properties
CAS RN |
1253792-11-8 |
|---|---|
Product Name |
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
benzyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
InChI Key |
UZEBBOFZASZVBP-CQSZACIVSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
synonyms |
(R)-1-Cbz-3-Piperidineacetic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



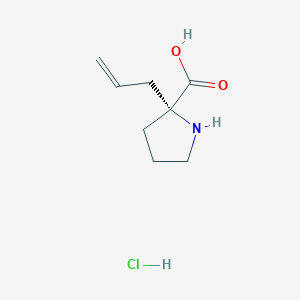



![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
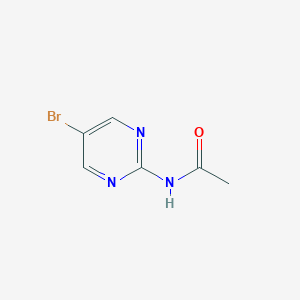
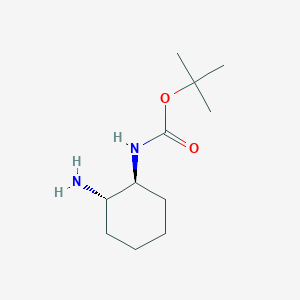
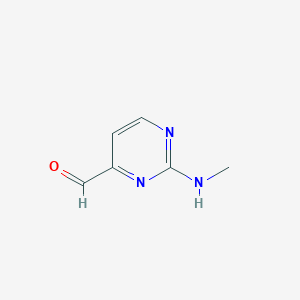


![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)

